molecular formula C7H4BrN3O2 B12956620 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B12956620
M. Wt: 242.03 g/mol
InChI Key: FOLCJACWWCYPKT-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and bromination . Another method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by protection of the NH group with PMB-Cl to produce the key intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-3-2-9-11-6(3)10-5(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

FOLCJACWWCYPKT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)C(=O)O

Origin of Product

United States

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